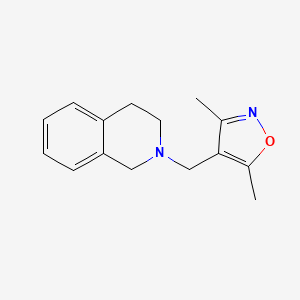

4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-3,5-dimethylisoxazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-((3,4-Dihydroisoquinolin-2(1H)-yl)methyl)-3,5-dimethylisoxazole is a complex organic compound that features a unique combination of an isoquinoline and an isoxazole ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-3,5-dimethylisoxazole typically involves the following steps:

Formation of the Isoquinoline Ring: The isoquinoline ring can be synthesized using the Bischler-Napieralski reaction, which involves the cyclization of β-phenylethylamine derivatives with a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through the reaction of a β-keto ester with hydroxylamine hydrochloride under basic conditions to form the isoxazole core.

Coupling of the Two Rings: The final step involves the coupling of the isoquinoline and isoxazole rings through a suitable linker, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

4-((3,4-Dihydroisoquinolin-2(1H)-yl)methyl)-3,5-dimethylisoxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, H2O2

Reduction: H2/Pd-C, NaBH4, LiAlH4

Substitution: NaH, LDA, Grignard reagents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Neuropharmacology

Recent studies have highlighted the role of compounds related to 3,4-dihydroisoquinoline derivatives in treating neurodegenerative diseases and depression. For instance, a series of benzothiazole–isoquinoline derivatives were synthesized and evaluated for their inhibitory potency against monoamine oxidase (MAO) and cholinesterase (ChE). Among these derivatives, certain compounds exhibited significant antidepressant-like effects in behavioral models, which suggest that modifications in the isoquinoline structure can enhance neuroprotective properties .

2. Antitumor Activity

The synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives has shown promising antitumor activity against various cancer cell lines. Research indicates that these compounds can inhibit tumor growth by inducing apoptosis in cancer cells. The structure-activity relationship (SAR) studies have provided insights into how specific modifications can enhance their efficacy against tumors .

Enzyme Inhibition Studies

1. Monoamine Oxidase Inhibition

Compounds derived from 3,4-dihydroisoquinoline structures have been tested for their inhibitory effects on monoamine oxidase B (MAO-B), an enzyme linked to neurodegenerative disorders such as Parkinson's disease. The results suggest that certain structural modifications significantly increase the inhibitory potency against MAO-B, making these compounds potential candidates for further development as therapeutic agents .

2. Cholinesterase Inhibition

The ability of these compounds to inhibit cholinesterase enzymes is also noteworthy. Inhibitors of cholinesterase are crucial in the treatment of Alzheimer's disease as they help increase acetylcholine levels in the brain. The synthesis and evaluation of various isoquinoline derivatives have shown promising results in this regard .

Case Study 1: Antidepressant Activity

In a study evaluating the antidepressant-like effects of synthesized isoquinoline derivatives, several compounds were tested using the forced swim test (FST). Compounds demonstrated a significant reduction in immobility time, indicating potential antidepressant activity .

Case Study 2: Antitumor Efficacy

A series of 3,4-dihydroisoquinolin-1(2H)-one derivatives were evaluated for antitumor activity against human cancer cell lines. The study revealed that specific modifications led to increased cytotoxicity and apoptosis induction in cancer cells, suggesting a viable pathway for drug development .

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of 4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-3,5-dimethylisoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects . The exact pathways and targets involved depend on the specific application and context of its use .

Comparación Con Compuestos Similares

Similar Compounds

3,4-Dihydroisoquinolin-1(2H)-one: Shares the isoquinoline core but lacks the isoxazole ring.

3,5-Dimethylisoxazole: Contains the isoxazole ring but lacks the isoquinoline core.

Uniqueness

4-((3,4-Dihydroisoquinolin-2(1H)-yl)methyl)-3,5-dimethylisoxazole is unique due to its combination of both the isoquinoline and isoxazole rings, which imparts distinct chemical and biological properties .

Actividad Biológica

The compound 4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-3,5-dimethylisoxazole is a member of a class of chemical compounds that have garnered interest for their potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

- Chemical Formula : C15H18N2O

- Molecular Weight : 242.32 g/mol

This compound features a fused isoquinoline structure that may contribute to its biological activity through interactions with various biological targets.

Research indicates that compounds with similar structures often exhibit diverse biological activities, including:

- Inhibition of Phosphodiesterases (PDEs) : PDE inhibitors are known to play roles in modulating cyclic nucleotide signaling pathways. For instance, selective PDE4 inhibitors have shown potential in treating neurological disorders such as depression and anxiety by enhancing cAMP signaling .

- Antitumor Activity : Isoquinoline derivatives are frequently studied for their anticancer properties. They may induce apoptosis in cancer cells by targeting specific signaling pathways or inhibiting critical enzymes involved in cell proliferation and survival .

Antitumor Activity

A study investigating the antitumor effects of various isoquinoline derivatives highlighted that compounds similar to this compound exhibited significant cytotoxicity against certain cancer cell lines. The mechanism involved the induction of apoptosis and cell cycle arrest at the M phase, suggesting a potential role in cancer therapy .

Case Study 1: Anticancer Properties

In a recent investigation, a series of isoquinoline derivatives were tested for their ability to inhibit tumor growth in xenograft models. The results demonstrated that compounds with structural similarities to this compound significantly reduced tumor size compared to controls. The study reported IC50 values indicative of potent antitumor activity .

Case Study 2: Cognitive Enhancement

Another study focused on the cognitive-enhancing effects of PDE inhibitors derived from isoquinoline structures. Mice treated with these compounds showed improved performance in memory tasks compared to untreated controls. The results suggest that modulation of cAMP levels may enhance synaptic plasticity and memory retention .

Data Table: Biological Activity Overview

Propiedades

IUPAC Name |

4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-3,5-dimethyl-1,2-oxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O/c1-11-15(12(2)18-16-11)10-17-8-7-13-5-3-4-6-14(13)9-17/h3-6H,7-10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICJDOXCZPHCMNV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CN2CCC3=CC=CC=C3C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.